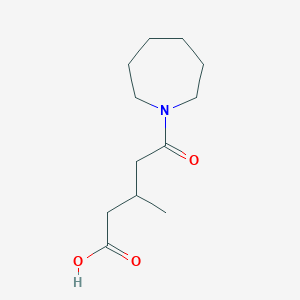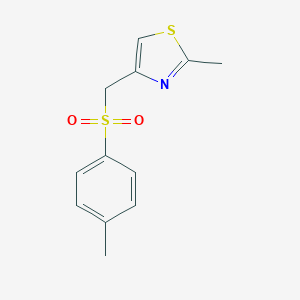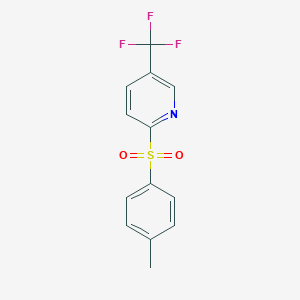
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid, also known as AMOPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacological research. The unique chemical structure of AMOPA makes it a promising candidate for the development of new drugs and therapies. In
Mécanisme D'action
The mechanism of action of 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the modulation of several key biological pathways. It has been shown to interact with the GABAergic system, which is involved in the regulation of neuronal activity. This compound has also been shown to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating various biological pathways and disease models. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful attention must be paid to the dosage and administration of this compound to avoid adverse effects.
Orientations Futures
There are several future directions for the research on 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid. One area of interest is the development of new drugs and therapies based on the chemical structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound and its interactions with other biological pathways. Additionally, more research is needed to fully understand the potential toxicity of this compound and to develop safe dosing protocols. Overall, the research on this compound has the potential to lead to the development of new drugs and therapies for a wide range of diseases and conditions.
Méthodes De Synthèse
The synthesis of 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid involves a series of chemical reactions. The starting material for the synthesis is 1,5-pentanediamine, which reacts with 3-methyl-2-oxopentanoic acid to form the intermediate product, 5-(azepan-1-yl)-3-methyl-2-oxopentanoic acid. This intermediate product is then treated with acid to obtain the final product, this compound. The overall synthesis method of this compound is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential applications in pharmacological research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a drug delivery system and as a scaffold for the development of new drugs.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
5-(azepan-1-yl)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-10(9-12(15)16)8-11(14)13-6-4-2-3-5-7-13/h10H,2-9H2,1H3,(H,15,16) |
Clé InChI |
IDOJCBYGDJZXFQ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCCCCC1)CC(=O)O |
SMILES canonique |
CC(CC(=O)N1CCCCCC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)


![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)